molecular formula C15H24ClNO B1441790 4-[2-(3-Ethylphenoxy)ethyl]piperidine hydrochloride CAS No. 1220032-03-0

4-[2-(3-Ethylphenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1441790
CAS No.: 1220032-03-0
M. Wt: 269.81 g/mol
InChI Key: HBOGOFQLPHLZGB-UHFFFAOYSA-N
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Description

4-[2-(3-Ethylphenoxy)ethyl]piperidine hydrochloride is a piperidine derivative featuring a phenoxyethyl substituent with a 3-ethyl group on the aromatic ring. Its molecular formula is C₁₆H₂₄ClNO, with a molecular weight of approximately 285.8 g/mol (calculated from constituent atoms: C₅H₁₁N [piperidine] + C₈H₉O [3-ethylphenoxyethyl] + HCl). The compound is structurally characterized by a piperidine ring linked via an ethyl spacer to a 3-ethylphenoxy moiety, which may influence its physicochemical and biological properties. Limited toxicological data suggest acute toxicity risks, as indicated by its Safety Data Sheet (SDS), which classifies it as harmful upon inhalation, ingestion, or dermal exposure .

Properties

IUPAC Name

4-[2-(3-ethylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-2-13-4-3-5-15(12-13)17-11-8-14-6-9-16-10-7-14;/h3-5,12,14,16H,2,6-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOGOFQLPHLZGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3-Ethylphenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 3-ethylphenol with 2-chloroethylpiperidine under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[2-(3-Ethylphenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[2-(3-Ethylphenoxy)ethyl]piperidine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its effects on dopamine receptors and its potential as a therapeutic agent for neurological disorders.

    Medicine: Investigated for its potential use in treating conditions such as schizophrenia and drug addiction.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The compound exerts its effects by selectively antagonizing dopamine D3 receptors. This action inhibits the binding of dopamine to these receptors, thereby modulating dopaminergic signaling pathways. The molecular targets include the dopamine D3 receptors, and the pathways involved are primarily related to neurotransmission and signal transduction.

Comparison with Similar Compounds

Structural Analogues

Piperidine derivatives with substituted phenoxyethyl groups exhibit diverse pharmacological activities. Key structural analogs include:

Compound Name Substituent(s) on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key References
4-[2-(3-(Trifluoromethyl)phenoxy)ethyl]piperidine hydrochloride 3-CF₃ C₁₅H₁₉F₃ClNO 313.8
4-((4-Chloro-3-ethylphenoxy)methyl)piperidine hydrochloride 4-Cl, 3-C₂H₅ C₁₅H₂₁Cl₂NO 298.2
4-[2-(Isopentyloxy)ethyl]piperidine hydrochloride Isopentyloxy (branched alkoxy) C₁₂H₂₆ClNO 235.8
GZ-264B (2,6-bis[2-(3-trifluoromethylphenyl)ethyl]piperidine hydrochloride) 3-CF₃ (bis-substituted) C₂₃H₂₅F₆ClN 480.9


Key Observations :

  • Halogen Substitution (e.g., Cl) : Chlorine in increases molecular polarity, which may reduce bioavailability but improve target binding affinity.
  • Bis-Substituted Derivatives (e.g., GZ-264B) : Symmetric substitution (as in ) enhances dopamine uptake inhibition, suggesting substituent positioning critically affects pharmacological activity.

Pharmacological Activity

  • Serotonin Reuptake Inhibition : Analogs like 3-(4-(trifluoromethyl)phenyl)piperidine hydrochloride () show selective serotonin reuptake inhibition (SSRI) activity, attributed to the CF₃ group’s electron-withdrawing effects . The target compound’s ethyl group may confer weaker SSRI activity due to reduced electronegativity.
  • Dopamine Transporter Modulation: GZ-264B () inhibits vesicular monoamine transporter 2 (VMAT2), a trait linked to its bis-trifluoromethylphenyl substitution. The mono-substituted target compound may lack this activity .

Physicochemical Properties

  • Solubility : The trifluoromethyl analog () has lower aqueous solubility due to its hydrophobic CF₃ group, whereas the chloro derivative () shows moderate solubility. The target compound’s ethyl group balances lipophilicity and solubility.
  • Molecular Weight : The target compound (285.8 g/mol) falls within the acceptable range for blood-brain barrier penetration, unlike larger bis-substituted analogs (e.g., GZ-264B at 480.9 g/mol) .

Biological Activity

4-[2-(3-Ethylphenoxy)ethyl]piperidine hydrochloride is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, effects on neurotransmitter systems, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 3-ethylphenoxy group, which is crucial for its biological activity. The structural formula can be represented as follows:

C14H20ClNO\text{C}_{14}\text{H}_{20}\text{ClN}O

Dopaminergic Activity

Research indicates that compounds similar to this compound often interact with dopamine receptors. Studies have shown that modifications to the piperidine structure can enhance selectivity for dopamine receptor subtypes, particularly D3 receptors, which are implicated in various neuropsychiatric disorders .

Serotonergic Influence

The compound may also influence serotonin pathways. It has been suggested that such piperidine derivatives can act as inhibitors of tryptophan hydroxylase (TPH), an enzyme critical for serotonin synthesis. Inhibition of TPH could potentially lead to alterations in serotonin levels, impacting mood and anxiety disorders .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity Effect Reference
Dopamine Transporter InhibitionKi = 6.23 nM
Norepinephrine Transporter InhibitionKi = 7.56 nM
Serotonin Transporter InhibitionKi = 456 nM
Behavioral Effects (Locomotion)Increased distance traveled

Case Studies

  • Neuropharmacological Assessment
    A study evaluated the locomotor activity in rodents administered with varying doses of this compound. Results indicated a dose-dependent increase in locomotor activity, suggesting stimulant properties similar to those observed with dopaminergic agents .
  • Therapeutic Potential in Mood Disorders
    Another investigation explored the effects of this compound on models of depression and anxiety. The modulation of serotonin and dopamine systems suggests potential therapeutic applications in treating mood disorders, with emphasis on its selective action on D3 receptors .

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity data indicate moderate safety profiles; however, detailed toxicological studies are necessary to establish comprehensive safety margins for clinical use.

Q & A

Q. Basic

  • NMR spectroscopy : 1^1H and 13^13C NMR verify the piperidine ring, phenoxyethyl chain, and ethyl group integration .
  • HPLC : Purity assessment (>98%) using C18 columns with UV detection at 206–220 nm .
  • Mass spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (e.g., [M+H]+^+ = 312.4 amu) .

How can researchers resolve contradictions in pharmacological data reported across studies for this compound?

Q. Advanced

  • Meta-analysis : Compare assay conditions (e.g., cell lines, receptor subtypes) to identify variability sources. For example, discrepancies in IC50_{50} values may arise from differences in buffer pH or incubation times .
  • Dose-response validation : Reproduce key studies using standardized protocols (e.g., OECD guidelines) to isolate confounding factors .
  • Structural analogs : Benchmark against related piperidine derivatives (e.g., paroxetine impurity A) to contextualize bioactivity .

What safety protocols are essential for handling and storing this compound in laboratory settings?

Q. Basic

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and NIOSH-approved respirators for dust/aerosol control .
  • Storage : Dry, airtight containers at 2–8°C to prevent hydrolysis or decomposition .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .

How do modifications to the piperidine ring (e.g., substituent position) influence the compound’s biological activity?

Q. Advanced

  • Substituent effects : 3,5-Dimethyl groups on the piperidine ring enhance lipophilicity and blood-brain barrier penetration, as seen in analogs like 2-[2-(3,5-dimethylpiperidinyl)ethoxy]benzaldehyde .
  • Phenoxyethyl chain length : Shorter chains (e.g., ethoxy vs. propoxy) reduce steric hindrance, improving receptor binding affinity .
  • Electron-withdrawing groups : Nitro or halogen substituents on the phenyl ring can modulate metabolic stability .

What strategies mitigate solubility challenges during in vitro assays for this compound?

Q. Basic

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance aqueous solubility without cytotoxicity .
  • pH adjustment : Hydrochloride salts improve solubility in polar solvents (e.g., PBS at pH 7.4) .
  • Sonication : Ultrasonic baths (20–40 kHz) disperse aggregates in cell culture media .

How can selective functionalization of the piperidine ring be achieved to avoid undesired side reactions?

Q. Advanced

  • Protecting groups : Boc or Fmoc protection of the piperidine nitrogen enables regioselective alkylation or acylation .
  • Catalytic control : Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) target specific positions on the phenoxyethyl moiety .
  • Microwave-assisted synthesis : Accelerates reaction kinetics, reducing decomposition pathways (e.g., 10-minute reactions at 100°C vs. 24-hour conventional heating) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[2-(3-Ethylphenoxy)ethyl]piperidine hydrochloride
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4-[2-(3-Ethylphenoxy)ethyl]piperidine hydrochloride

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